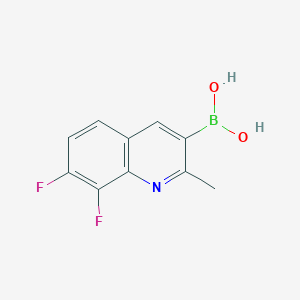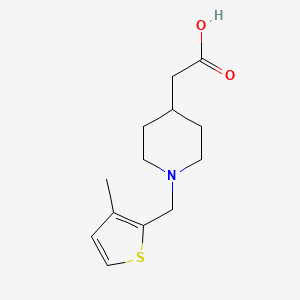
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a methylthiophene moiety and an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a 3-methylthiophene derivative, followed by the introduction of the acetic acid moiety through carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid: Utilized as a rigid linker in targeted protein degradation.
Uniqueness
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
2-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-7-17-12(10)9-14-5-2-11(3-6-14)8-13(15)16/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
DDVOYUREAAXRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CN2CCC(CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



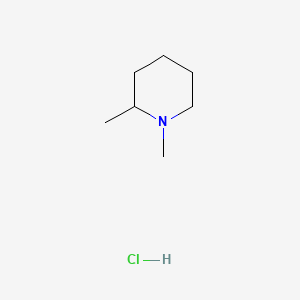
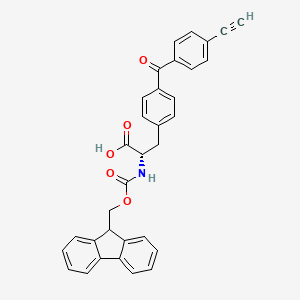

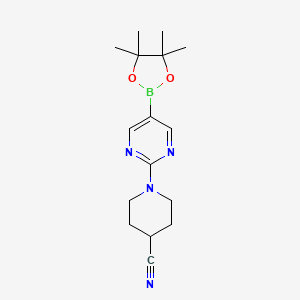

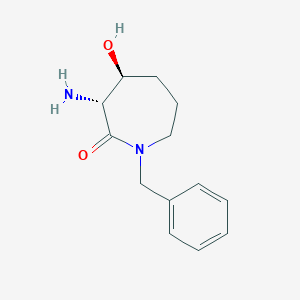
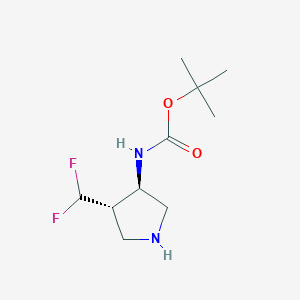
![(4'-(Naphthalen-1-yl(phenyl)amino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13344148.png)
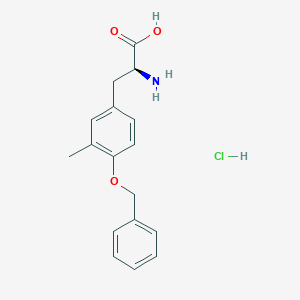
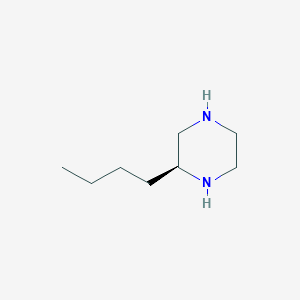
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)

